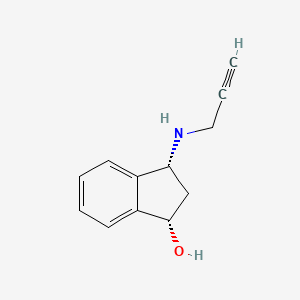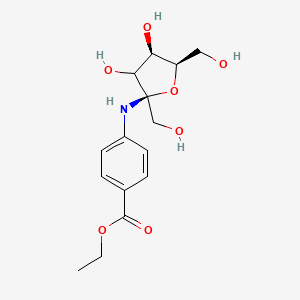
rac-cis-1-Deshydroxy Rasagiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-cis-1-Deshydroxy Rasagiline is a derivative of Rasagiline . Rasagiline is an irreversible oxidase type B inhibitor used to treat patients with Parkinson’s disease (PD). It has also demonstrated a unique capability to rescue dopamine neurons from cell death .
Synthesis Analysis
The synthesis of Rasagiline involves a Chemoenzymatic Dynamic Kinetic Resolution . This process involves the use of Candida antarctica lipase B and a palladium racemization catalyst . The synthesis route from achiral starting materials is considered the shortest .Molecular Structure Analysis
The molecular structure of rac-cis-1-Deshydroxy Rasagiline can be analyzed using various techniques such as 1H NMR, Chiral HPLC, CD spectra, MS, and IR spectrum .Chemical Reactions Analysis
The chemical reactions involving Rasagiline are complex and involve multiple steps. The key step in the synthesis is the dynamic kinetic resolution of racemic 1-aminoindan A catalyzed by immobilized Candida antarctica lipase B (CALB) together with a palladium racemization catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of rac-cis-1-Deshydroxy Rasagiline can be found in various chemical databases .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(1S,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAOXAKDLRBCFC-NEPJUHHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CC(C2=CC=CC=C12)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN[C@@H]1C[C@@H](C2=CC=CC=C12)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-cis-1-Deshydroxy Rasagiline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)


![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)
![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)


